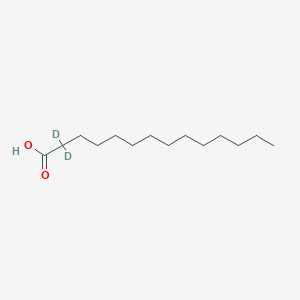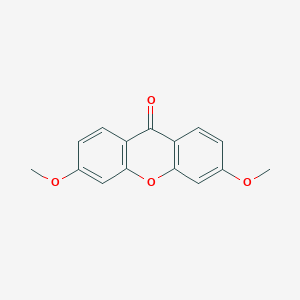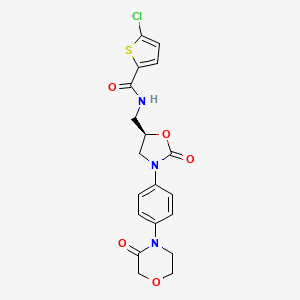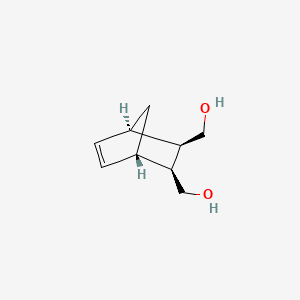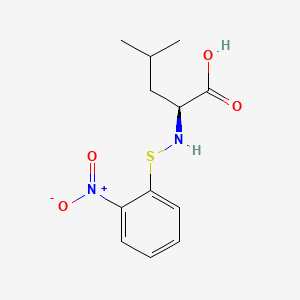
N-2-Nitrophenylsulfenyl-L-leucine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
N-2-Nitrophenylsulfenyl-L-leucine can be synthesized through a reaction involving L-leucine and 2-nitrophenylsulfenyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine . The reaction proceeds through the nucleophilic attack of the amino group of L-leucine on the sulfenyl chloride, forming the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-2-Nitrophenylsulfenyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfenyl group can be substituted by other nucleophiles, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-2-Nitrophenylsulfenyl-L-leucine is primarily used in proteomics research. It serves as a protecting group for amino acids during peptide synthesis, preventing unwanted side reactions . Additionally, it is used in the study of enzyme mechanisms and protein interactions, providing insights into biochemical pathways and molecular biology .
作用機序
The compound exerts its effects by acting as a protecting group for the amino group of L-leucine. This prevents the amino group from participating in side reactions during peptide synthesis. The nitrophenylsulfenyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .
類似化合物との比較
Similar Compounds
- N-2-Nitrophenylsulfenyl-L-alanine
- N-2-Nitrophenylsulfenyl-L-valine
- N-2-Nitrophenylsulfenyl-L-isoleucine
Uniqueness
N-2-Nitrophenylsulfenyl-L-leucine is unique due to its specific application in protecting the amino group of L-leucine during peptide synthesis. Its stability and ease of removal make it particularly valuable in synthetic chemistry .
特性
IUPAC Name |
(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITRGNOZDXVYFU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




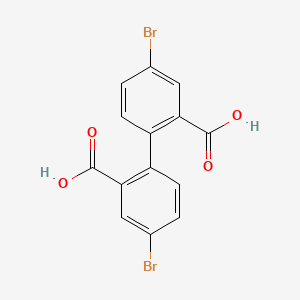

![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B1631618.png)


